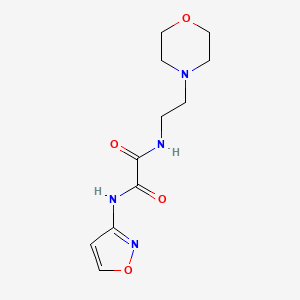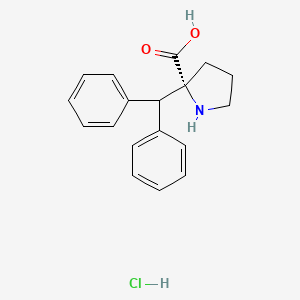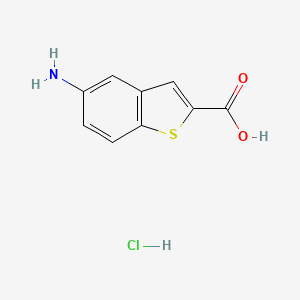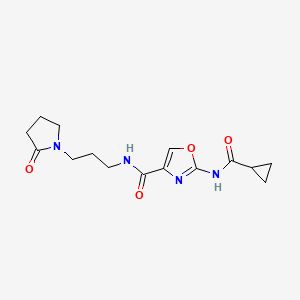
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of isoxazole-3-carboxylic acid with 2-aminoethanol to form the oxalamide backbone. The morpholinoethyl group is then introduced through a subsequent reaction. Detailed synthetic pathways and optimization strategies are documented in the literature .
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound with various nucleophiles and electrophiles. It can undergo substitution reactions, cyclizations, and transformations to yield derivatives with altered properties. The identification of key intermediates and reaction mechanisms is crucial for understanding its chemical behavior .
Wissenschaftliche Forschungsanwendungen
Hsp90 Inhibitory Properties
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide compounds have been identified as possessing potent inhibitory properties against the chaperone heat shock protein 90 (Hsp90). This protein plays a critical role in the folding, maintenance of structural integrity, and the regulation of a subset of cytosolic proteins. Research indicates that these compounds exhibit in vitro Hsp90 inhibitory activities, with some demonstrating significant cell growth inhibitory activity in cancer models, highlighting their potential as therapeutic agents in cancer treatment (Baruchello et al., 2011).
Enantioselective Synthesis
The compound's structural framework facilitates enantioselective synthesis, particularly in the context of 3,5-disubstituted Δ2-isoxazolines. This process involves the palladium(II)-mediated cyclization of substituted β,γ-unsaturated oximes, leading to compounds with potential therapeutic applications for diseases such as Type 1 Diabetes via the antagonism of macrophage migration inhibitory factor (MIF) (Norman & Mosher, 2008).
Fluorescent Probes for Hypoxic Cells
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide derivatives have been developed as off-on fluorescent probes for selective detection of hypoxia or nitroreductase (NTR) activity in hypoxic cells. These probes exhibit high selectivity and sensitivity, with applications in imaging the hypoxic status of tumor cells, providing valuable tools for biomedical research into disease-relevant hypoxia (Feng et al., 2016).
Antimicrobial and Hemolytic Activity
The synthesis and biological evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have revealed their potential as antimicrobial agents. These compounds show activity against a range of microbial species, providing a foundation for the development of new antimicrobial therapies (Gul et al., 2017).
Synthesis of Novel Scaffolds for Drug Discovery
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a precursor in the synthesis of novel scaffolds for drug discovery. The incorporation of this compound into various chemical structures has led to the development of new molecules with potential therapeutic applications, underscoring the versatility of this compound in medicinal chemistry research (Tereshchenko et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c16-10(11(17)13-9-1-6-19-14-9)12-2-3-15-4-7-18-8-5-15/h1,6H,2-5,7-8H2,(H,12,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYZQQNIABAWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)



![2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B2700036.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)

![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)




![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)